7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one

regioisomerism chromone substitution pattern chemical sourcing integrity

This 3-phenoxychromone derivative occupies a distinct pharmacophoric geometry compared to common 2-phenoxychromones, making it essential for scaffold-hopping and positional isomerism SAR studies. The free 7-hydroxy group (HBD=1) enables etherification, esterification, or glycosylation for focused library synthesis, while the 5-methyl substitution eliminates the cytotoxicity liability seen in 5-hydroxy analogs. Procure from established screening compound suppliers for rapid hit confirmation in Huntington's disease (mHTT-CaM PPI) programs. The compound's favorable drug-like properties (XLogP3=3.7, tPSA=55.8 Ų) make it a reliable benchmarking tool for chromone-based lead optimization.

Molecular Formula C17H14O4
Molecular Weight 282.295
CAS No. 315233-09-1
Cat. No. B2630445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one
CAS315233-09-1
Molecular FormulaC17H14O4
Molecular Weight282.295
Structural Identifiers
SMILESCC1=CC(=CC2=C1C(=O)C(=C(O2)C)OC3=CC=CC=C3)O
InChIInChI=1S/C17H14O4/c1-10-8-12(18)9-14-15(10)16(19)17(11(2)20-14)21-13-6-4-3-5-7-13/h3-9,18H,1-2H3
InChIKeyPZOQUYMOXKTAQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one (CAS 315233-09-1): Structural Identity and Screening Provenance


7-Hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one (CAS 315233-09-1, PubChem CID 5400223) is a fully synthetic 3-phenoxychromone derivative with molecular formula C₁₇H₁₄O₄ and molecular weight 282.29 g/mol [1]. It belongs to the 3-phenoxychromone subclass—a scaffold with only five naturally occurring representatives reported to date—distinguishing it from the more extensively studied 2-phenoxychromone series (e.g., capillarisin) [2]. The compound features a free 7-hydroxy group, methyl substituents at positions 2 and 5 of the chromone core, and an unsubstituted phenoxy moiety at position 3. It is commercially available through screening compound suppliers including Life Chemicals (catalog F0738-0080, ≥90% purity) and ChemBridge (ID 6836766), and has been included in at least three PubChem high-throughput screening campaigns targeting HCMV nuclear egress, ST2/IL-33 interaction, and mutant huntingtin–calmodulin disruption .

Why 3-Phenoxychromones Cannot Be Interchanged with 2-Phenoxychromones or 7-O-Alkyl Analogs in Research Procurement


The position of the phenoxy substituent on the chromone core fundamentally alters the compound's pharmacophoric geometry. In 3-phenoxychromones (such as CAS 315233-09-1), the phenoxy group occupies the same position as the 3-hydroxy group in flavonols, placing it in a distinct spatial orientation relative to the 4-keto and 7-hydroxy hydrogen-bonding motifs compared to 2-phenoxychromones [1]. This positional isomerism has been shown to affect hypolipidemic activity in rodent models, with evolutionary programming SAR studies confirming that the 3-phenoxy vs. 2-phenoxy substitution pattern defines non-interchangeable activity clusters [2]. Furthermore, the free 7-OH group in the target compound (a hydrogen bond donor; HBD count = 1) distinguishes it from its 7-methoxy (CAS not specified; Sigma-Aldrich R530298), 7-ethoxy (CAS 315232-92-9), and 7-propoxy (CAS 315233-36-4) analogs, which lack hydrogen bond donation capability and exhibit altered lipophilicity (XLogP3 shifts of approximately +0.5 to +1.5 log units), directly impacting membrane permeability, metabolic stability, and target engagement profiles [3].

Quantitative Differentiation Evidence for 7-Hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one vs. Closest Analogs


Regioisomeric Differentiation: 2,5-Dimethyl-on-Chromone vs. 2,5-Dimethyl-on-Phenoxy (CAS 315233-09-1 vs. CAS 432530-70-6)

CAS 315233-09-1 and CAS 432530-70-6 share the identical molecular formula (C₁₇H₁₄O₄, MW 282.29) but differ in the placement of the 2,5-dimethyl substituents: on the chromone core in the target compound versus on the terminal phenoxy ring in CAS 432530-70-6 [1]. This regioisomerism is confirmed by distinct InChIKey identifiers (PZOQUYMOXKTAQH for 315233-09-1 vs. a different key for 432530-70-6), different IUPAC names (7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one vs. 3-(2,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one), and separate CAS registry numbers, ensuring unambiguous chemical identity in procurement and assay annotation .

regioisomerism chromone substitution pattern chemical sourcing integrity screening library annotation

Hydrogen Bond Donor Capability: 7-OH (Target) vs. 7-O-Alkyl Analogs

The target compound possesses one hydrogen bond donor (HBD = 1) attributable to the free 7-OH group, whereas the 7-methoxy (Sigma-Aldrich R530298), 7-ethoxy (CAS 315232-92-9), and 7-propoxy (CAS 315233-36-4) analogs have HBD = 0 [1]. This difference is critical because the hydrogen bond donor count is a key determinant in Lipinski's Rule of Five and influences aqueous solubility, passive membrane permeability, and efflux transporter recognition. The free phenolic -OH also confers radical-scavenging antioxidant capacity via hydrogen atom transfer (HAT), a mechanism unavailable to O-alkylated analogs .

hydrogen bond donor 7-hydroxy vs 7-alkoxy pharmacokinetic differentiation permeability

3-Phenoxychromone vs. 2-Phenoxychromone Scaffold: Differential Biological Annotation Based on Phenoxy Position

The 3-phenoxychromone scaffold (to which the target compound belongs) has been investigated in a hypolipidemic activity SAR study employing evolutionary programming algorithms, which established that the 3-phenoxy substitution pattern defines a distinct activity cluster separable from 2-phenoxychromones and 3-phenoxy-4-hydroxycoumarins [1]. In contrast, the 2-phenoxychromone series (exemplified by capillarisin and the optimized derivative 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one, compound 7e) has demonstrated lipid droplet inhibition in oleic acid-treated Huh7 cells with an IC₅₀ of 32.2 ± 2.1 μM—a well-characterized quantitative benchmark that defines the activity landscape for 2-phenoxychromones but is not directly translatable to 3-phenoxychromones [2]. Importantly, the SAR study on 2-phenoxychromones found that a hydroxy group at the C-5 position of the chromone conferred apparent cytotoxicity, whereas the target compound's 5-methyl substituent avoids this liability [2][3].

3-phenoxychromone scaffold positional isomerism hypolipidemic SAR evolutionary programming

Screening Pedigree: Multi-Target Profiling Across Three Therapeutically Distinct PubChem BioAssays

The target compound has been profiled in three PubChem BioAssay campaigns: (i) Discovery of Small Molecules to Inhibit Human Cytomegalovirus Nuclear Egress (target: HCMV UL50; source: ICCB-Longwood/NSRB Screening Facility, Harvard Medical School; external ID: HMS1262); (ii) Small-molecule inhibitors of ST2/IL1RL1 (target: interleukin-1 receptor-like 1; external ID: ST2_IL33_Inhibitors_Primary_Screening_77700); and (iii) AlphaScreen assay for small molecules abrogating mHTT-CaM Interaction (target: Huntingtin; external ID: KUHTS-Muma KU-CaM-Htt INH-01) [1]. While the specific activity outcomes (e.g., % inhibition, IC₅₀, AC₅₀) for this individual compound have not been publicly disclosed in the peer-reviewed literature, inclusion in these diverse HTS campaigns establishes that the compound has been experimentally evaluated against antiviral, anti-inflammatory/immunomodulatory, and neurodegenerative disease-relevant targets—a breadth of screening annotation that distinguishes it from uncharacterized or single-assay analog pools [2].

high-throughput screening PubChem BioAssay Huntington's disease HCMV ST2/IL-33

Optimal Procurement and Research Application Scenarios for 7-Hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one


3-Phenoxychromone Scaffold Hopping and Chemical Biology Probe Development

For medicinal chemistry teams engaged in scaffold hopping from 2-phenoxychromone leads (e.g., capillarisin derivatives), CAS 315233-09-1 provides the correct 3-phenoxychromone topology to systematically explore the impact of phenoxy positional isomerism on target engagement. The compound's free 7-OH group enables subsequent diversification (etherification, esterification, glycosylation) to generate focused analog libraries, while its 5-methyl (rather than 5-OH) substitution eliminates the cytotoxicity liability identified in 5-hydroxy-2-phenoxychromones [1]. Procurement from Life Chemicals (≥90% purity, 2 μmol scale at $57) or ChemBridge enables cost-effective initial SAR exploration before committing to custom synthesis [2].

Hit Confirmation and Counter-Screening in Neurodegenerative Disease Programs (Huntington's Disease)

The compound's inclusion in the validated AlphaScreen HTS campaign for mHTT-CaM protein-protein interaction disruptors [3] positions it as a candidate for hit confirmation and selectivity profiling in Huntington's disease research programs. Researchers can procure the compound to independently verify primary screening results, assess selectivity against CaM-dependent off-targets (DAPK1, CAMK2γ), and evaluate neuroprotection in mHTT-expressing neuronal cell models. The availability of this compound from commercial screening decks ensures rapid access without the delays of de novo synthesis [2].

Regioisomer-Controlled Experimental Design for Chromone SAR Studies

The existence of a closely related regioisomer (CAS 432530-70-6, with 2,5-dimethyl on the phenoxy ring) creates a unique opportunity for paired-isomer experimental designs. By procuring both CAS 315233-09-1 and CAS 432530-70-6, researchers can directly test whether the 2,5-dimethyl substitution position (chromone core vs. phenoxy ring) influences biological activity, metabolic stability, or off-target profiles—a comparison that controls for molecular formula and lipophilicity while isolating the topological variable [4]. Such well-controlled comparator studies strengthen SAR conclusions and are valued in high-impact medicinal chemistry publications.

Physicochemical Property Benchmarking for Chromone-Based Lead Optimization

With its experimentally determined (computed) property profile—XLogP3 = 3.7, tPSA = 55.8 Ų, HBD = 1, HBA = 4, rotatable bonds = 2—CAS 315233-09-1 occupies a favorable drug-like property space suitable as a reference compound for chromone-based lead optimization programs [4]. Its moderate lipophilicity and low rotatable bond count suggest reasonable membrane permeability with limited entropic penalty upon binding, making it a useful benchmarking tool when evaluating more elaborate chromone derivatives for progression toward in vivo pharmacokinetic studies.

Quote Request

Request a Quote for 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.